1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose
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Overview
Description
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is a derivative of glucofuranose, a type of sugar molecule. This compound is characterized by the presence of a cyclohexylidene group at the 1,2 positions and a methoxy group at the 3 position of the glucofuranose ring. It has the molecular formula C13H22O6 and a molecular weight of 274.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can be synthesized through the reaction of glucofuranose with cyclohexanone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (cyclohexylidene) at the 1,2 positions of the glucofuranose ring. The methoxy group at the 3 position can be introduced through methylation using methyl iodide and a base such as sodium hydride .
Industrial Production Methods
the synthesis process described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic substitution include sodium methoxide (NaOMe) and sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrate molecules and glycosylation reactions.
Biology: Studied for its potential role in biological processes involving carbohydrates.
Medicine: Investigated for its potential use in the development of carbohydrate-based drugs, including antiviral and anticancer agents.
Industry: Used in the production of specialty chemicals and as a building block for various chemical syntheses
Mechanism of Action
The mechanism of action of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose involves its interaction with specific molecular targets and pathways. The compound can act as a glycosyl donor or acceptor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property makes it valuable in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
1,2-O-Cyclohexylidene-a-D-glucofuranose: Similar structure but lacks the methoxy group at the 3 position.
1,25,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose: Contains additional cyclohexylidene groups and a methyl group at the 3 position
Uniqueness
1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is unique due to the presence of both the cyclohexylidene group and the methoxy group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in carbohydrate chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
1-(6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIJXRQWFMLKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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